ETHYL 2-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE
Description
ETHYL 2-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE is a heterocyclic compound featuring a benzoate ester core linked to a pyridazine-thiazole scaffold via a sulfanyl acetamido bridge. Key structural elements include:
- Pyridazine ring: A nitrogen-rich aromatic system that may contribute to π-π interactions in biological systems.
- Sulfanyl acetamido linker: Combines sulfur’s lipophilicity with the amide’s hydrogen-bonding capability, balancing solubility and membrane permeability.
While direct pharmacological data for this compound is unavailable in the provided evidence, its design suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents, given the prevalence of thiazole and pyridazine motifs in such contexts.
Properties
IUPAC Name |
ethyl 2-[[2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-3-32-25(31)18-11-7-8-12-19(18)27-21(30)15-33-22-14-13-20(28-29-22)23-16(2)26-24(34-23)17-9-5-4-6-10-17/h4-14H,3,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGIDCCRGXQTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-2-phenylthiazole with appropriate reagents under controlled conditions.
Pyridazine Ring Formation: The pyridazine ring is typically formed through cyclization reactions involving hydrazine derivatives.
Coupling Reactions: The thiazole and pyridazine rings are coupled using sulfur-containing reagents to form the thiazole-pyridazine moiety.
Acetamido Group Addition: The acetamido group is introduced through acylation reactions.
Esterification: Finally, the benzoate ester is formed through esterification reactions involving ethyl alcohol and benzoic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted thiazole and pyridazine derivatives.
Scientific Research Applications
ETHYL 2-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyridazine rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. This can lead to antimicrobial, antifungal, or anticancer effects depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs from the provided evidence (Table 1):
Table 1: Structural Comparison of Key Compounds
Key Observations:
Heterocycle Diversity: The target compound’s thiazole-pyridazine system contrasts with isoxazole (I-6373) and triazole-pyridazinone ( compound). The pyridazinone in ’s compound introduces a ketone group, which may increase polarity compared to the target’s pyridazine .
Linker Groups :
Inferred Pharmacological and Physicochemical Properties
While explicit activity data for the target compound is lacking, insights can be drawn from structural analogs:
- Thiazole-Containing Analogs : Thiazoles are frequently associated with antimicrobial and anticancer activities due to their ability to disrupt enzyme function (e.g., via metal chelation). The 4-methyl-2-phenyl substitution may further modulate selectivity .
- Pyridazine Derivatives: Pyridazine rings are common in kinase inhibitors (e.g., vascular endothelial growth factor receptor inhibitors). The absence of a pyridazinone ketone (vs. ’s compound) might reduce oxidative metabolism .
- Linker Impact : The acetamido group in the target could improve metabolic stability compared to thioether-linked compounds like I-6373, which are prone to sulfur oxidation .
Biological Activity
Ethyl 2-(2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl) pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Ethyl 2-(2-{[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate features a thiazole ring, a pyridazine moiety, and a benzoate group. The presence of these functional groups may contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O3S |
| Molecular Weight | 440.54 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridazine structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains.
- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways, leading to bactericidal effects.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria, indicating moderate to strong activity against these pathogens .
Antifungal Activity
The compound also shows potential antifungal properties. Research has demonstrated its effectiveness against Candida species, with MIC values comparable to established antifungal agents.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : It may cause cell cycle arrest at the G0/G1 phase.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells .
Anti-inflammatory Activity
The thiazole and benzoate moieties are associated with anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in biofilm formation at concentrations below the MIC, suggesting its potential as a therapeutic agent against resistant strains .
Study 2: Anticancer Properties
In vitro studies on human breast cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death .
Q & A
Q. What synthetic strategies are recommended for preparing ETHYL 2-(2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDO)BENZOATE?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including thioether bond formation and amidation. A typical approach is:
Thiazole-Pyridazine Core Assembly : React 4-methyl-2-phenyl-1,3-thiazole-5-carbaldehyde with hydrazine to form a pyridazine intermediate.
Sulfanyl Acetamide Linkage : Use a nucleophilic substitution reaction with mercaptoacetic acid derivatives under reflux in ethanol, monitored via TLC (e.g., chloroform:methanol 7:3) .
Esterification : Couple the intermediate with ethyl 2-aminobenzoate via carbodiimide-mediated amidation.
Critical parameters include solvent choice (absolute ethanol for reflux), stoichiometric control of hydrazine hydrate (1.2 eq), and purification via ice-water precipitation .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm the presence of the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and aromatic protons from the thiazole and pyridazine moieties (δ 7.2–8.5 ppm).
- HPLC-MS : Verify molecular weight (e.g., expected [M+H]⁺ ion) and purity (>95%).
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages to rule out impurities .
Q. What computational tools are suitable for predicting this compound’s receptor-binding interactions?
- Methodological Answer : AutoDock4 is recommended for docking studies due to its ability to model ligand-receptor flexibility. Key steps:
Prepare the ligand (compound) and receptor (target protein) using AutoDockTools.
Define flexible receptor residues (e.g., catalytic site sidechains) to account for induced-fit binding.
Run Lamarckian genetic algorithm (LGA) simulations with 100 runs to ensure reproducibility.
Validate results via cross-docking experiments using known HIV protease inhibitors as a reference .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies:
- Solubility Optimization : Test solubility in DMSO, ethanol, and PBS (pH 7.4) to ensure uniform compound dispersion.
- Control for Thiol Reactivity : The sulfanyl group may interact with assay components (e.g., reducing agents). Use blank runs with β-mercaptoethanol to identify interference .
- Dose-Response Reproducibility : Perform triplicate assays across independent labs, using standardized protocols (e.g., IC₅₀ determination via nonlinear regression).
Q. What strategies are effective for probing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer : Focus on modular substitutions:
- Pyridazine Ring Modifications : Replace the 4-methyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to assess impact on binding entropy.
- Thiazole-Phenyl Substitutions : Introduce para-substituents (e.g., -OCH₃, -NO₂) to evaluate steric and electronic effects on target engagement.
- Ester Bioisosteres : Replace the ethyl benzoate with a methyl or tert-butyl ester to study metabolic stability .
Use QSAR models with descriptors like logP, polar surface area, and H-bond donors .
Q. How can researchers address instability of the sulfanyl acetamide linker during in vitro studies?
- Methodological Answer : Instability may result from oxidation or nucleophilic cleavage. Solutions include:
- Protective Group Strategies : Temporarily replace the -SH group with a tert-butyl disulfide moiety, which is cleaved post-cellular uptake.
- Buffering Conditions : Conduct experiments in PBS (pH 6.5–7.0) with 1 mM EDTA to chelate metal ions that catalyze oxidation.
- Stability Monitoring : Use LC-MS to track degradation products (e.g., free thiol or pyridazine fragments) over 24-hour incubations .
Key Research Gaps Identified
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
